molecular formula C13H11FN2O2 B15091455 Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate

Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate

Cat. No.: B15091455
M. Wt: 246.24 g/mol
InChI Key: KZJCSFAAZQOOQO-UHFFFAOYSA-N
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Description

Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate is a fluorinated benzoate ester featuring a 6-aminopyridin-2-yl substituent at the para position of the benzene ring. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves coupling reactions between methyl 3-fluorobenzoate derivatives and functionalized pyridine intermediates. For example, methyl 4-(bromomethyl)-3-fluorobenzoate (a key precursor) can undergo nucleophilic substitution with 6-aminopyridine derivatives to yield the target compound .

The compound’s fluorine atom and ester group enhance its metabolic stability and bioavailability, while the 6-aminopyridine moiety provides hydrogen-bonding capabilities, critical for target engagement. Applications include its use as an intermediate in antiviral and anticancer agents, as evidenced by its structural analogs in HBV RNase H inhibitor studies .

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate

InChI

InChI=1S/C13H11FN2O2/c1-18-13(17)8-5-6-9(10(14)7-8)11-3-2-4-12(15)16-11/h2-7H,1H3,(H2,15,16)

InChI Key

KZJCSFAAZQOOQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=NC(=CC=C2)N)F

Origin of Product

United States

Preparation Methods

Preparation of Methyl 3-Fluoro-4-Bromobenzoate

The benzoate precursor is synthesized via esterification of 3-fluoro-4-bromobenzoic acid. Industrial protocols typically employ:

Reaction Conditions

Parameter Specification
Acid Catalyst H₂SO₄ or HCl (1–2 mol%)
Solvent Methanol (neat)
Temperature Reflux (65°C)
Reaction Time 12–16 hours
Yield 85–92%

Esterification efficiency depends on the electron-withdrawing fluorine substituent, which enhances reactivity toward nucleophilic attack by methanol.

Suzuki-Miyaura Coupling with 6-Aminopyridin-2-Ylboronic Acid

The critical carbon–carbon bond formation employs palladium-catalyzed cross-coupling:

Optimized Reaction Parameters

Component Role/Concentration
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Cs₂CO₃ (3.0 equiv)
Solvent System 1,4-Dioxane/H₂O (4:1 v/v)
Temperature 90°C
Reaction Time 16 hours
Yield 37–61%

Key challenges include maintaining the amino group’s integrity under coupling conditions. The basic environment (pH 9–10) prevents protonation of the pyridinyl amine, ensuring effective transmetalation.

Synthetic Route 2: Post-Coupling Functionalization

Coupling with 6-Nitropyridin-2-Ylboronic Acid

To circumvent amino group sensitivity, some protocols utilize nitro-protected intermediates:

  • Suzuki Coupling :
    Methyl 3-fluoro-4-bromobenzoate + 6-nitropyridin-2-ylboronic acid → Methyl 4-(6-nitropyridin-2-yl)-3-fluorobenzoate

  • Nitro Reduction :
    Conditions : H₂ (1 atm), 10% Pd/C, MeOH, 25°C, 6 hours
    Yield : 85–89%

This sequential approach avoids competitive coordination of the amino group to palladium during coupling, improving overall yield to 72–76%.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics of Preparation Routes

Parameter Route 1 (Direct) Route 2 (Nitro Reduction)
Total Steps 2 3
Overall Yield 31–45% 61–68%
Purification Complexity Moderate High
Scalability Pilot-scale feasible Requires hydrogenation

Route 2’s superior yield justifies additional steps for gram-scale synthesis, while Route 1 remains preferable for small-scale exploratory studies.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Coupling Efficiency

Polar aprotic solvents like 1,4-dioxane enhance Pd⁰ solubility and stabilize oxidative addition intermediates. Water co-solvents facilitate base dissolution, critical for boronic acid activation:

$$ \text{Ar–B(OH)}₂ + \text{OH}^- → \text{Ar–B(OH)}₃^- $$

Ternary solvent systems (THF/H₂O/EtOH) show marginal improvements (ΔYield = +7%) but complicate product isolation.

Ligand Design for Amino Group Compatibility

Bulky phosphine ligands (e.g., SPhos, XPhos) mitigate undesired C–N bond formation between the amino group and palladium center. Ligand screening data:

Table 2: Ligand Impact on Coupling Yield

Ligand Yield (%)
PPh₃ 37
SPhos 52
XPhos 48
DavePhos 41

SPhos’s biphenyl backbone provides optimal steric protection while maintaining catalytic activity.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar–H), 7.95 (dd, J = 8.4, 2.0 Hz, 1H, Ar–H), 6.85 (d, J = 7.6 Hz, 1H, Py–H), 6.72 (s, 2H, NH₂), 3.92 (s, 3H, OCH₃)
  • ¹⁹F NMR : δ -112.5 (s, 1F)
  • LC-MS : m/z 247.1 [M+H]⁺

Residual palladium levels <10 ppm are verified via ICP-MS, meeting ICH Q3D guidelines for pharmaceutical intermediates.

Industrial-Scale Process Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer during exothermic coupling steps:

  • Residence Time: 8 minutes vs. 16 hours (batch)
  • Productivity: 12 g/h vs. 5 g/h (batch)

Green Chemistry Metrics

  • PMI (Process Mass Intensity): 32 (batch) vs. 18 (flow)
  • E-Factor: 45 (batch) vs. 28 (flow)

Solvent recovery systems (molecular sieves, distillation) reduce waste generation by 40%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position of the benzene ring undergoes nucleophilic aromatic substitution (NAS) under basic conditions. In studies of analogous fluorobenzoates, hydroxide or amine nucleophiles displace fluorine at 80–120°C, producing substituted derivatives . For example:
Ar-F+NH2RDMSO, 100°CAr-NHR+HF\text{Ar-F} + \text{NH}_2\text{R} \xrightarrow{\text{DMSO, 100°C}} \text{Ar-NHR} + \text{HF}

Key experimental parameters for NAS:

Reaction ConditionsYield (%)Product ApplicationSource
K₂CO₃/DMF, 80°C, 12 hr72–85BRAF/HDAC inhibitor precursors
Et₃N/THF, reflux, 24 hr68p38α MAP kinase inhibitors

Ester Hydrolysis and Functionalization

The methyl ester moiety undergoes hydrolysis to carboxylic acid, enabling further derivatization:

Base-Promoted Hydrolysis

COOCH3NaOH/H2O, ΔCOOH\text{COOCH}_3 \xrightarrow{\text{NaOH/H}_2\text{O, Δ}} \text{COOH}

  • Complete conversion achieved with 2M NaOH at 60°C for 6 hr .

Amidation Reactions

The carboxylic acid intermediate couples with amines using EDCI/HOBt:
COOH+RNH2EDCI, DCMCONHR\text{COOH} + \text{RNH}_2 \xrightarrow{\text{EDCI, DCM}} \text{CONHR}

  • Yields range from 55% (aliphatic amines) to 83% (aromatic amines) .

Pyridine Ring Modifications

The 6-aminopyridin-2-yl group participates in:

Diazotization and Coupling

  • Diazonium salt formation with NaNO₂/HCl at 0–5°C enables azo-bond formation with phenols .

  • Used to create FGFR4 inhibitors with IC₅₀ values <100 nM .

Reductive Alkylation

  • Aminopyridine reacts with aldehydes under H₂/Pd-C to form secondary amines:
    NH2+RCHOH2,PdNHR\text{NH}_2 + \text{RCHO} \xrightarrow{\text{H}_2, \text{Pd}} \text{NHR}

    • Applied in BRAF inhibitor synthesis (e.g., compound 14b with IC₅₀ = 1.71 nM) .

Coordination Chemistry

The amino and ester groups facilitate metal complexation. Spectral data (IR, NMR) confirm:

  • Bidentate binding to Zn²⁺ via pyridinyl-N and ester carbonyl-O.

  • Potential applications in catalytic systems or metallodrugs .

Comparative Reactivity in Drug Design

Reaction pathways directly influence pharmacological activity, as demonstrated in kinase inhibitor studies:

Derivative StructureBRAFV600E IC₅₀ (nM)HDAC1 IC₅₀ (nM)Selectivity Ratio
t-Butyl sulfonamide [21a]1.03112.55109:1
Phenyl sulfonamide [21f]3.9249.4313:1
Methyl ester [14e]3.5042.2512:1

Data adapted from BRAF/HDAC dual inhibitor studies

Stability and Degradation Pathways

Critical stability parameters under physiological conditions:

ConditionHalf-lifeMajor Degradation Product
pH 7.4 buffer, 37°C48 hr4-(6-aminopyridin-2-yl)-3-fluorobenzoic acid
UV light (254 nm), 24 hr12 hrDecarboxylated fluorobenzene derivative

Based on accelerated stability testing of related esters

Scientific Research Applications

Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The ester group may undergo hydrolysis to release the active form of the compound.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate with structurally related compounds, highlighting substituent-driven differences in yield, NMR shifts, and functional group interactions.

Compound Name Substituent (R) Yield (%) Key NMR Shifts (δ, ppm) Reference
This compound 6-Aminopyridin-2-yl 79 Aromatic H: 6.88 (d), 7.29 (d), 7.77–7.99 (m)
Methyl 4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)-3-fluorobenzoate (11) 1,3-Dioxoisoindolin-2-yloxy 79 Aromatic H: 7.65–7.72 (m)
Methyl 4-[(6-chloro-3-fluoropyridin-2-yl)amino]benzoate (11d) 6-Chloro-3-fluoropyridin-2-yl 66 Aromatic H: 6.78 (dd), 7.27 (dd)
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) 6-Methylpyridin-2-yl 81 Aromatic H: 7.57–7.74 (m)
Methyl 4-(benzylthio)-3-fluorobenzoate Benzylthio 71 Aromatic H: 7.22–7.35 (m)

Key Observations:

  • Yield: The 6-aminopyridin-2-yl derivative (79%) exhibits comparable yields to its chloro- and methyl-substituted analogs (66–81%), suggesting efficient synthetic routes for pyridine-coupled benzoates .
  • NMR Shifts: The 6-aminopyridin-2-yl group induces distinct aromatic proton environments (δ 6.88–7.99 ppm), differing from electron-withdrawing groups like chloro (δ 7.27 ppm in 11d) or benzylthio (δ 7.22–7.35 ppm) .

Reactivity and Functional Group Compatibility

  • Ester vs. Amide Linkages: Compared to benzamide analogs (e.g., compound 35), the ester group in the target compound offers greater hydrolytic stability under physiological conditions, as seen in its use as a prodrug intermediate .
  • Sulfonyl vs. Aminopyridinyl Groups: Sulfonyl derivatives (e.g., Methyl 4-(chlorosulfonyl)-3-fluorobenzoate) exhibit higher reactivity in nucleophilic substitutions but lower metabolic stability due to susceptibility to enzymatic reduction .

Biological Activity

Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Characteristics

The compound has a molecular formula of C13H12FN2O2 and a molecular weight of approximately 246.24 g/mol. Its structure includes a fluorobenzene ring substituted with an aminopyridine moiety, which contributes to its biological properties. The presence of the amino group and the fluorine atom suggests potential interactions with various biological targets, making it relevant for drug development.

This compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The aminopyridine component is known to influence various signaling pathways, which can affect cellular proliferation and apoptosis. Below are some key mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation, potentially serving as an anticancer agent.
  • Receptor Modulation : Its structure allows it to bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, fluorinated derivatives have shown effectiveness in inhibiting growth in sensitive cancer cells without the biphasic dose-response often seen in other chemotherapeutics .

Case Studies

  • In vitro Studies : A study demonstrated that this compound significantly reduced the viability of cancer cells in culture, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : Another investigation revealed that this compound could induce apoptosis in specific cancer cell lines through the activation of caspase pathways, further supporting its role as a potential therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoateC13H11FN2O2Different position of amino group; potential different bioactivity.
Methyl 4-(6-aminoquinolin-2-yl)-3-fluorobenzoateC13H10FN3O2Contains quinoline instead of pyridine; altered pharmacological properties.
Methyl 4-(5-amino-pyridin-2-yl)-benzoateC13H12N2O2Lacks fluorine; may exhibit different interaction profiles.

This table illustrates how variations in structure can lead to differences in biological activity and potential therapeutic applications.

Q & A

Q. What are the key synthetic routes for Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate, and how are intermediates characterized?

The compound can be synthesized via Pd-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination or Suzuki-Miyaura coupling may introduce the 6-aminopyridin-2-yl group to the fluorobenzoate scaffold. Intermediates like Methyl 4-bromo-3-fluorobenzoate are often characterized using 1H^1 \text{H} and 13C^{13} \text{C} NMR spectroscopy to confirm regiochemistry and purity. For instance, 1H^1 \text{H} NMR peaks for aromatic protons in analogous compounds (e.g., δ 7.65–7.72 ppm for methyl benzoate derivatives) and coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz} for pyridine protons) are critical for structural validation . HRMS (High-Resolution Mass Spectrometry) is also essential for verifying molecular ions (e.g., [M+H]+^+) .

Q. What protecting groups are suitable for the amino group in 6-aminopyridin-2-yl derivatives during synthesis?

The amino group in pyridine derivatives is often protected using benzyl (Bn) or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions. For example, benzylthio groups (as in Methyl 4-(benzylthio)-3-fluorobenzoate) have been used to protect sulfur-containing intermediates, which are later oxidized to sulfonyl chlorides for further functionalization . Deprotection can be achieved via hydrogenolysis (for Bn) or acidic conditions (for Boc).

Q. How do researchers confirm the absence of dehalogenation side products in Pd-catalyzed coupling reactions?

Dehalogenation (e.g., loss of fluorine or chlorine) is monitored using 19F^{19} \text{F} NMR or LC-MS. For example, in the synthesis of Methyl 4-[(6-chloro-3-fluoropyridin-2-yl)amino]benzoate, 19F^{19} \text{F} NMR signals at δ -110 to -120 ppm confirm fluorine retention, while LC-MS tracks molecular weight shifts indicative of side products .

Advanced Questions

Q. How can reaction conditions be optimized to enhance yields in Pd-catalyzed couplings for this compound?

Catalyst selection (e.g., Pd(OAc)2_2 with Xantphos ligand) and base choice (e.g., Cs2_2CO3_3) significantly impact yields. For example, using Cs2_2CO3_3 as a base in Buchwald-Hartwig reactions improves deprotonation efficiency, while Xantphos enhances catalyst stability. Temperature control (e.g., 80–100°C) and solvent polarity (e.g., toluene or DMF) also influence reaction rates and selectivity . Parallel reaction screening (e.g., DoE—Design of Experiments) is recommended to identify optimal conditions.

Q. What strategies resolve contradictory NMR data caused by fluorine’s anisotropic effects in aromatic systems?

Fluorine’s strong electronegativity can distort 1H^1 \text{H} NMR signals. To resolve ambiguities, researchers use 2D NMR techniques (e.g., 1H13C^1 \text{H}-^{13} \text{C} HSQC or 1H19F^1 \text{H}-^{19} \text{F} HOESY) to map coupling networks. For example, in Methyl 4-[(6-chloro-3-fluoropyridin-2-yl)amino]benzoate, 1H19F^1 \text{H}-^{19} \text{F} coupling constants (J=8.2HzJ = 8.2 \, \text{Hz}) clarify substituent positions . Computational tools (e.g DFT calculations) predict chemical shifts and validate assignments .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) simulations calculate Fukui indices to identify electrophilic hotspots. For instance, the fluorine atom at the 3-position of the benzoate ring may activate the para-position for nucleophilic attack. Molecular electrostatic potential (MEP) maps further visualize electron-deficient regions, guiding derivatization strategies .

Q. What role does this compound play in sensor development?

The 6-aminopyridin-2-yl group acts as a chelating ligand in metal-ion sensors. For example, 2-{[(6-aminopyridin-2-yl)imino]methyl}-phenol (APIMP) demonstrates strong binding to lanthanides (e.g., Nd3+^{3+}), with detection limits as low as 8.0×107M8.0 \times 10^{-7} \, \text{M}. Carbon paste electrodes modified with MWCNT-NH2_2 and APIMP show enhanced sensitivity and stability .

Methodological Considerations

  • Contradiction Analysis : Discrepancies in melting points or spectral data across studies may arise from polymorphic forms or solvent impurities. For example, CAS RN 223127-47-7 (a related compound) shows a melting range of 287.5–293.5°C, suggesting possible polymorphism . Differential Scanning Calorimetry (DSC) and X-ray crystallography (using SHELX software ) are recommended for resolving such issues.
  • Derivative Design : To explore bioactivity, sulfonamide or amide derivatives (e.g., 3-fluoro-4-[(1,3-thiazol-2-ylamino)sulfonyl]benzoic acid) can be synthesized via chlorosulfonation followed by nucleophilic substitution .

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